molecular formula C16H15BrN2O2 B8548571 7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one

7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B8548571
M. Wt: 347.21 g/mol
InChI Key: RHLOOFHEQPZYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

7-bromo-2-(diethylamino)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C16H15BrN2O2/c1-3-19(4-2)14-8-6-11-15(20)12-9-10(17)5-7-13(12)21-16(11)18-14/h5-9H,3-4H2,1-2H3

InChI Key

RHLOOFHEQPZYDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide (2.90 g, 7.90 mmol) in 50 mL of dry THF at −78° C. was added dropwise lithium diisopropylamide (2.0 M heptane/THF/ethylbenzene, 11.8 mL, 23.69 mmol) and the reaction was stirred at −78° C. for 2 hours. The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether. After warming to rt, the reaction was further quenched with saturated NH4Cl (250 mL) extracted with ethyl acetate (3×250 mL). The combined organics were washed with brine, and evaporated to dryness. Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1) gave 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one as a white solid and 7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one as a white solid.
Name
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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